Cas no 1354792-75-8 (Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate)

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate is a fluorinated azetidine derivative commonly employed as a versatile intermediate in organic synthesis and pharmaceutical research. The difluoromethyl group enhances metabolic stability and lipophilicity, making it valuable for drug discovery applications. The tert-butyloxycarbonyl (Boc) protecting group ensures selective reactivity, facilitating further functionalization of the azetidine ring. Its rigid four-membered ring structure contributes to conformational constraint, which can improve binding affinity in bioactive molecules. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators. High purity and well-defined reactivity make it a reliable building block for medicinal chemistry and agrochemical research.
Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate structure
1354792-75-8 structure
Product Name:Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate
CAS No:1354792-75-8
MF:C9H15F2NO2
MW:207.217709779739
CID:4696257
PubChem ID:58043108
Update Time:2025-05-20

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate
    • EN300-3500566
    • ZB0484
    • NHKSMFCAJROIRQ-UHFFFAOYSA-N
    • F53729
    • 1354792-75-8
    • SCHEMBL10190233
    • Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate
    • Inchi: 1S/C9H15F2NO2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h6-7H,4-5H2,1-3H3
    • InChI Key: NHKSMFCAJROIRQ-UHFFFAOYSA-N
    • SMILES: FC(C1CN(C(=O)OC(C)(C)C)C1)F

Computed Properties

  • Exact Mass: 207.10708505g/mol
  • Monoisotopic Mass: 207.10708505g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5
  • XLogP3: 2

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Additional information on Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate: A Comprehensive Overview

Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate, also known by its CAS number 1354792-75-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of azetidine, a four-membered ring structure, and features a tert-butyl group attached to the carboxylate moiety. The presence of a difluoromethyl group at the 3-position of the azetidine ring introduces unique electronic and steric properties, making this compound a valuable tool in various research and industrial applications.

Recent studies have highlighted the potential of tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate in drug discovery, particularly in the development of novel therapeutic agents. The compound's structure allows for extensive functionalization, enabling researchers to explore its role as a building block in medicinal chemistry. For instance, its ability to act as a chiral auxiliary has been leveraged in asymmetric synthesis, facilitating the construction of complex molecular architectures with high enantioselectivity.

One of the most notable advancements involving this compound is its application in the synthesis of bioactive molecules. Researchers have utilized tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate as an intermediate in the preparation of peptide mimetics and small molecule inhibitors. These molecules have shown promise in targeting various disease states, including cancer and neurodegenerative disorders. The compound's versatility is further underscored by its compatibility with diverse reaction conditions, making it a valuable asset in both academic and industrial settings.

In addition to its role in drug discovery, tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate has also found applications in materials science. Its unique electronic properties make it an attractive candidate for use in the development of advanced polymers and coatings. Recent research has focused on its ability to serve as a monomer in polymerization reactions, leading to the creation of materials with enhanced mechanical and thermal stability.

The synthesis of tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate typically involves multi-step processes that require precise control over reaction conditions. Key steps include the formation of the azetidine ring through cyclization reactions and subsequent functionalization to introduce the tert-butyl and difluoromethyl groups. These steps are often optimized using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to ensure high purity and structural integrity.

From an environmental perspective, the compound's stability and biodegradability are critical considerations for its industrial applications. Studies have shown that tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate exhibits moderate biodegradation rates under aerobic conditions, making it suitable for use in eco-friendly chemical processes. However, further research is needed to fully understand its long-term environmental impact and develop strategies for sustainable production and disposal.

In conclusion, tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate (CAS No: 1354792-75-8) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and material science, position it as a key player in future innovations within these fields.

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